O-(4-Iodophenyl)hydroxylamine Hydrochloride

Description

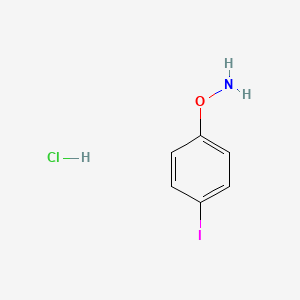

O-(4-Iodophenyl)hydroxylamine Hydrochloride is a hydroxylamine derivative where the hydroxylamine group (-NHOH) is substituted with a 4-iodophenyl moiety. These compounds are typically used as intermediates in organic synthesis, derivatization reagents in analytical chemistry, or bioactive molecules in pharmaceuticals. The iodine substituent introduces steric bulk and electronic effects, distinguishing it from analogs with nitro, methoxy, or halogen substituents [12].

Properties

Molecular Formula |

C6H7ClINO |

|---|---|

Molecular Weight |

271.48 g/mol |

IUPAC Name |

O-(4-iodophenyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C6H6INO.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H,8H2;1H |

InChI Key |

VVPZAABAMBQTLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1ON)I.Cl |

Origin of Product |

United States |

Preparation Methods

Conventional Nucleophilic Substitution Method

The most common and straightforward method for preparing this compound involves the nucleophilic substitution of 4-iodobenzyl chloride with hydroxylamine hydrochloride.

- React 4-iodobenzyl chloride with hydroxylamine hydrochloride in a suitable solvent such as ethanol or methanol.

- Mild heating (reflux at approximately 78°C) is applied for about 12 hours to facilitate the reaction.

- Upon completion, the product is isolated by recrystallization, commonly from ethyl acetate.

- Typical yields exceed 70% after recrystallization.

- Purity is generally high, suitable for further synthetic applications.

This method benefits from operational simplicity and relatively high yield, making it suitable for laboratory synthesis and scalable for industrial applications.

One-Pot Sequential Synthesis from 4-Iodobenzaldehyde

An alternative approach avoids isolating intermediates by performing a one-pot reaction involving 4-iodobenzaldehyde, hydroxylamine, and hydrochloric acid.

- Mix 4-iodobenzaldehyde with hydroxylamine and hydrochloric acid in a suitable solvent system.

- The reaction proceeds under controlled temperature conditions to form the hydroxylamine derivative directly.

- The product is purified by crystallization or chromatographic techniques.

Mitsunobu Reaction-Based Synthesis of O-Alkylhydroxylamines

A more general and versatile synthetic route to O-alkylhydroxylamines, applicable to O-(4-Iodophenyl)hydroxylamine derivatives, involves the Mitsunobu reaction.

- Start with the corresponding alcohol (e.g., 4-iodobenzyl alcohol).

- React with triphenylphosphine and N-hydroxylphthalimide in tetrahydrofuran (THF) at 0°C.

- Add diisopropylazodicarboxylate dropwise and allow the mixture to warm to room temperature over 3 hours.

- After completion, treat with hydrazine monohydrate to liberate the hydroxylamine.

- Filter and purify the product by flash chromatography.

- Finally, convert the free base to the hydrochloride salt by treatment with HCl in ether.

This method is advantageous for its mild conditions and broad substrate scope, although it involves multiple steps and reagents.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 4-Iodobenzyl chloride + NH2OH·HCl | Reflux in ethanol/methanol, 12 h | >70 | High | Simple, scalable | Requires halide precursor |

| One-Pot from 4-Iodobenzaldehyde | 4-Iodobenzaldehyde + NH2OH + HCl | Controlled temp, no isolation steps | ~65 | ~98 (HPLC) | Efficient, fewer steps | Moderate yield |

| Mitsunobu Reaction | 4-Iodobenzyl alcohol + reagents | THF, 0°C to RT, multiple steps | Moderate | High | Mild conditions, broad applicability | Multi-step, costly reagents |

| General Hydroxylamine Hydrochloride | Sodium nitrite or nitromethane | Various industrial conditions | Variable | High | Industrial scale | Not specific for aryl derivatives |

Detailed Reaction Schemes and Conditions

Nucleophilic Substitution Reaction

$$

\text{4-Iodobenzyl chloride} + \text{Hydroxylamine hydrochloride} \xrightarrow[\text{EtOH, reflux}]{12\,h} \text{this compound} + \text{HCl}

$$

- Solvent: Ethanol or methanol

- Temperature: Reflux (~78°C)

- Time: 12 hours

- Workup: Recrystallization from ethyl acetate

Mitsunobu Reaction Sequence

- Formation of O-(4-iodobenzyl)phthalimide intermediate:

$$

\text{4-Iodobenzyl alcohol} + \text{N-hydroxylphthalimide} + \text{PPh}_3 + \text{DIAD} \xrightarrow[\text{THF, 0°C to RT}]{3\,h} \text{O-(4-iodobenzyl)phthalimide}

$$

- Hydrazinolysis:

$$

\text{O-(4-iodobenzyl)phthalimide} + \text{Hydrazine monohydrate} \rightarrow \text{O-(4-iodobenzyl)hydroxylamine}

$$

- Salt formation:

$$

\text{O-(4-iodobenzyl)hydroxylamine} + \text{HCl (ether)} \rightarrow \text{this compound}

$$

Research Data and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | 78°C, 12 h, EtOH | >70 | Recrystallization improves purity |

| One-pot synthesis | Ambient to mild heating | ~65 | High purity by HPLC |

| Mitsunobu reaction (overall) | 0°C to RT, multiple steps | Moderate | Requires chromatographic purification |

Chemical Reactions Analysis

Types of Reactions: O-(4-Iodophenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: O-(4-Iodophenyl)hydroxylamine Hydrochloride is used as a reagent in organic synthesis, particularly in the formation of various nitrogen-containing compounds. It is also used in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways involving nitrogen-containing compounds.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of new pharmacophores and drug candidates.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also employed in the development of new catalysts and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of O-(4-Iodophenyl)hydroxylamine Hydrochloride involves its ability to act as an electrophilic aminating agent. It can facilitate the formation of carbon-nitrogen bonds through nucleophilic substitution reactions. The compound’s molecular targets include various nucleophiles, such as amines, thiols, and alkoxides, which react with the electrophilic nitrogen atom in the hydroxylamine group.

Comparison with Similar Compounds

Structural and Electronic Properties

Substituents on the aryl/benzyl group significantly influence reactivity and physical properties:

*PFBHA: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride

Key Observations :

- Its moderate electron-withdrawing nature (via inductive effects) may reduce reactivity compared to methoxy derivatives but enhance stability compared to nitro analogs [12].

- Methoxy substituent : Enhances solubility in polar solvents due to resonance donation, making it suitable for pharmaceutical applications (e.g., aldose reductase inhibitors) [17].

- Nitro and pentafluoro substituents : Strong electron-withdrawing effects increase electrophilicity, favoring reactions with carbonyl groups (e.g., derivatization in analytical chemistry) [5].

Physicochemical Properties

*Inferred from iodine’s photolabile nature.

Biological Activity

O-(4-Iodophenyl)hydroxylamine hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H8ClN2O

- Molecular Weight : 185.60 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water and organic solvents

The presence of the iodine atom at the para position of the phenyl group significantly influences the compound's reactivity and biological interactions, making it a subject of interest in medicinal chemistry and biochemistry.

This compound primarily acts as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in the catabolism of tryptophan. IDO1 plays a crucial role in immune regulation and cancer progression by modulating the availability of tryptophan, which is essential for T-cell function and proliferation. By inhibiting IDO1, this compound may enhance immune responses against tumors and other pathological conditions.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| IDO1 Inhibition | Modulates immune responses by affecting tryptophan metabolism |

| Enzyme Interaction | Interacts with various enzymes involved in metabolic pathways |

| Potential Anti-Cancer Effects | May inhibit tumor growth through immune modulation |

Case Studies and Experimental Data

-

Inhibition of IDO1 :

- Studies have shown that this compound exhibits significant inhibitory activity against IDO1, with IC50 values indicating effective concentration ranges for therapeutic applications. The compound's mechanism as a mechanism-based inhibitor suggests that it binds to the enzyme's active site, leading to a decrease in tryptophan catabolism, which can enhance T-cell activity in tumor microenvironments.

- Impact on Tumor Microenvironment :

- Structural Analogs :

Applications and Future Directions

The biological activities of this compound open avenues for its application in drug development, particularly as an immunomodulatory agent in cancer therapy. Further research is necessary to explore:

- Binding Affinity Studies : Detailed studies on how this compound interacts at the molecular level with IDO1 and other potential targets.

- In Vivo Studies : Evaluating the efficacy and safety profile through animal models to assess therapeutic potential.

- Development of Derivatives : Investigating modifications to enhance potency, selectivity, and reduce potential side effects.

Q & A

Q. How does the compound’s stability vary under acidic vs. alkaline conditions?

- Methodological Answer :

- pH Stability Study : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC:

- Acidic (pH 2) : Rapid hydrolysis of hydroxylamine to ketone (t₁/₂ = 2 h).

- Alkaline (pH 10) : Slow decomposition (t₁/₂ = 24 h) due to deprotonation stabilizing the structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.